2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and an ethynyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate typically involves the esterification of 4-ethynylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of 4-ethynylbenzoic acid derivatives.
Reduction: Formation of 4-ethynylbenzyl alcohol or 4-ethynylbenzene.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules. This property is exploited in bioconjugation and labeling studies .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-aminobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-methylbenzoate
Comparison: 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and applications compared to its analogs. The ethynyl group allows for versatile chemical modifications and bioconjugation, making it a valuable tool in various research fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethynylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h1,3-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQHKRQMCXWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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